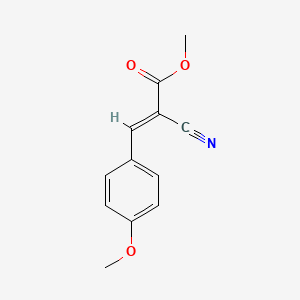

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Übersicht

Beschreibung

“Methyl 2-cyano-3-(4-methoxyphenyl)acrylate” is a chemical compound with the molecular formula C12H11NO3 . It is a derivative of acrylate, which is a class of compounds containing a vinyl group .

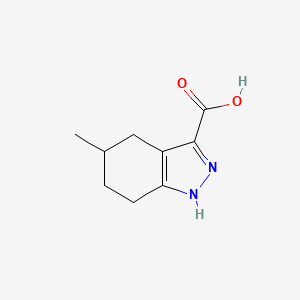

Molecular Structure Analysis

The molecular structure of this compound involves a cyano group (-C#N) and a methoxyphenyl group (C6H4OCH3) attached to an acrylate backbone . The conformation across the C=C bond is synperiplanar .Physical And Chemical Properties Analysis

“Methyl 2-cyano-3-(4-methoxyphenyl)acrylate” has a molecular weight of 217.22 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the retrieved sources.Wissenschaftliche Forschungsanwendungen

“Methyl 2-cyano-3-(4-methoxyphenyl)acrylate” is a specific type of cyanoacrylate . Cyanoacrylates are a family of strong fast-acting adhesives with industrial, medical, and household uses . They are derived from ethyl cyanoacrylate and related esters . The cyanoacrylate group in the monomer rapidly polymerizes in the presence of water to form long, strong chains .

Specific cyanoacrylates include methyl 2-cyanoacrylate (MCA), ethyl 2-cyanoacrylate (ECA, commonly sold under trade names such as “Super Glue” and “Krazy Glue”), n-butyl cyanoacrylate (n-BCA), octyl cyanoacrylate, and 2-octyl cyanoacrylate (used in medical, veterinary and first aid applications) .

One potential application of a similar compound, 4-methoxyphenyl acrylate, is in the synthesis of liquid crystalline polymers. These polymers display mesophase behavior, which is dependent on the chemical nature of the polyacrylates, indicating potential for application in displays and optical devices.

- Application: Acrylates, including structurally related acrylic esters, are known to emit a strong unpleasant odor . The odor properties of different acrylates were investigated to understand the relationship between the molecular structure and odor thresholds as well as the odor qualities .

- Method: The study involved the synthesis and characterization of 20 acrylic esters, nine of these synthesized for the first time . The odor thresholds (OT) and odor qualities of these acrylates were then determined .

- Results: The OT values of 16 acrylates fell within the range from 0.73 to 20 ng/L air, corresponding to a high-odor activity . However, the OT values of the hydroxylated acrylates were 5–244 times higher than those of the other compounds, demonstrating that the presence of a hydroxyl group obviously favors odor inactivity .

- Application: Compounds structurally similar to “Methyl 2-cyano-3-(4-methoxyphenyl)acrylate” have been studied for their α-glucosidase inhibitory activity .

- Method: The study would involve the synthesis of the compound and subsequent testing of its α-glucosidase inhibitory activity .

- Results: The results of such a study would provide insights into the potential of the compound as a therapeutic agent .

Odor Properties of Acrylates

α-Glucosidase Inhibitory Activity

- Application: A structurally similar compound, 4-methoxyphenyl acrylate, is used in the synthesis of liquid crystalline polymers . These polymers display mesophase behavior, which is dependent on the chemical nature of the polyacrylates, indicating potential for application in displays and optical devices .

- Method: The study would involve the synthesis of the compound and subsequent testing of its mesophase behavior .

- Results: The results of such a study would provide insights into the potential of the compound as a component in liquid crystalline polymers .

- Application: Compounds structurally similar to “Methyl 2-cyano-3-(4-methoxyphenyl)acrylate” have been studied for their antioxidant activity .

- Method: The study would involve the synthesis of the compound and subsequent testing of its antioxidant activity .

- Results: The results of such a study would provide insights into the potential of the compound as a therapeutic agent .

Synthesis of Liquid Crystalline Polymers

Antioxidant Activity

Safety And Hazards

This compound should be handled with care to avoid contact with skin and eyes. Breathing dust should be avoided, and protective clothing, gloves, safety glasses, and a dust respirator should be worn during handling . Heating the polymer causes depolymerization, producing gaseous products which are a strong irritant to the lungs and eyes .

Eigenschaften

IUPAC Name |

methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-11-5-3-9(4-6-11)7-10(8-13)12(14)16-2/h3-7H,1-2H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFCPVVFVXSZSK-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate | |

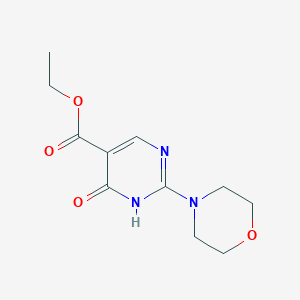

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid](/img/structure/B1330979.png)

![2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B1330986.png)

![[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1330995.png)

![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B1331012.png)